molecular formula C15H17NO B407737 N-(4-methoxy-3-methylbenzyl)aniline

N-(4-methoxy-3-methylbenzyl)aniline

Cat. No.: B407737
M. Wt: 227.3g/mol
InChI Key: GCONJRSWVPOTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxy-3-methylbenzyl)aniline is a substituted aniline derivative featuring a benzyl group modified with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position. This compound belongs to a class of aromatic amines with applications in organic synthesis, pharmaceuticals, and materials science. For instance, related compounds like 4-methoxy-N-(4-nitrobenzyl)aniline () and 4-chloro-N-(4-methoxybenzyl)aniline () are synthesized using palladium catalysis or reductive amination with NaBH₄, indicating feasible routes for the target compound.

The presence of electron-donating groups (methoxy and methyl) on the benzyl moiety likely enhances solubility in organic solvents and influences reactivity in further functionalization, such as cycloadditions or hydrogen bonding interactions observed in crystal structures of similar molecules ().

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.3g/mol

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]aniline

InChI

InChI=1S/C15H17NO/c1-12-10-13(8-9-15(12)17-2)11-16-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3

InChI Key

GCONJRSWVPOTJH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CNC2=CC=CC=C2)OC

Canonical SMILES

CC1=C(C=CC(=C1)CNC2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methylbenzyl)-3-nitroaniline ()

  • Structure: Benzyl group substituted with a para-methyl (-CH₃) and aniline ring substituted with a meta-nitro (-NO₂).
  • Synthesis : Prepared via modified procedures for educational purposes, emphasizing accessibility for laboratory settings.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to the methoxy/methyl-substituted target compound.

4-Methoxy-N-(4-nitrobenzyl)aniline ()

  • Structure: Benzyl group with para-nitro (-NO₂) and aniline ring with para-methoxy (-OCH₃).
  • Synthesis : Reductive amination of p-nitrobenzaldehyde and p-anisidine using NaBH₄/MeOH (92% yield).
  • Crystal Structure : Stabilized by N–H···O hydrogen bonds and C–H···π interactions, forming dimers and chains .
  • Key Differences : The nitro group enhances intermolecular interactions but reduces solubility in polar solvents compared to methyl/methoxy analogs.

2-Benzyl-N-(4-methoxybenzyl)aniline (4aa, )

  • Structure: Two benzyl groups—one with para-methoxy and another unsubstituted.
  • Synthesis : Imine condensation–isoaromatization pathway.

4-Chloro-N-(4-methoxybenzyl)aniline (3k, )

  • Structure : Benzyl group with para-chloro (-Cl) and aniline ring with para-methoxy.
  • Synthesis : N-Alkylation via metal-organic frameworks (MOFs).
  • Key Differences : Chlorine’s electron-withdrawing nature contrasts with the methyl group in the target compound, altering electronic properties and reactivity.

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups
This compound (Target) C₁₅H₁₇NO Not reported N/A -OCH₃, -CH₃
4-Methoxy-N-(4-nitrobenzyl)aniline C₁₄H₁₄N₂O₃ Not reported 92 -OCH₃, -NO₂
N-(4-Methylbenzyl)-3-nitroaniline C₁₄H₁₄N₂O₂ Not reported N/A -CH₃, -NO₂
N-[(Trimethoxysilyl)methyl]aniline () C₁₀H₁₇NO₃Si Not reported N/A -Si(OCH₃)₃

Notes:

  • Methoxy and methyl groups generally improve solubility in non-polar solvents, whereas nitro or chloro groups enhance crystallinity and intermolecular interactions.
  • Yields for reductive amination (e.g., 92% in ) are comparable to other methods like Pd-catalyzed coupling ().

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